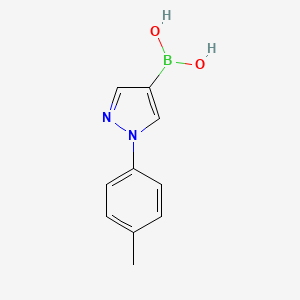

1-p-Tolylpyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(4-methylphenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BN2O2/c1-8-2-4-10(5-3-8)13-7-9(6-12-13)11(14)15/h2-7,14-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNRHNWJXQJCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674344 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-92-6 | |

| Record name | [1-(4-Methylphenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-p-Tolylpyrazole-4-boronic acid chemical properties

An In-depth Technical Guide to 1-p-Tolylpyrazole-4-boronic acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyrazole motif is a privileged scaffold in numerous therapeutic agents, and its functionalization via the boronic acid handle offers a direct route to novel and complex molecular architectures.[1][2] This document details the compound's core chemical properties, outlines a robust synthetic strategy, and provides an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By explaining the causality behind experimental choices and providing validated protocols, this guide serves as an essential resource for scientists aiming to leverage this reagent in drug discovery and advanced materials development.

Introduction: The Strategic Value of Pyrazole Boronic Acids

The convergence of a biologically significant pharmacophore with a powerful synthetic handle is a key enabler in modern drug discovery. Pyrazole boronic acids, such as this compound, exemplify this principle.

-

The Pyrazole Core: The pyrazole ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in medicinal chemistry.[1] Its presence in numerous approved drugs, such as the anti-inflammatory agent celecoxib, underscores its ability to confer favorable pharmacokinetic properties and engage in critical interactions with biological targets.[2]

-

The Boronic Acid Handle: Boronic acids and their ester derivatives are exceptionally useful intermediates in organic synthesis.[3] Their stability, low toxicity, and, most importantly, their reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make them indispensable tools for the formation of carbon-carbon bonds.[1][4] This Nobel Prize-winning reaction provides a highly efficient and precise method for constructing complex biaryl systems, which are common features in many kinase inhibitors and other targeted therapies.[4][5]

This compound thus provides a direct entry point for incorporating the substituted pyrazole moiety into target molecules, streamlining the development of new chemical entities.[4]

Core Chemical Properties and Structure

Understanding the fundamental properties of a reagent is critical for its effective use and storage. This compound is a stable, solid compound under standard laboratory conditions.

Caption: Chemical structure of this compound.

Key physicochemical data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1072945-92-6 | [6][7] |

| Molecular Formula | C10H11BN2O2 | [6][8] |

| Molecular Weight | 202.0 g/mol | [6] |

| Appearance | White to off-white solid | [9] |

| Storage Temperature | 2-8°C | [10][11] |

| Hazards | Causes skin and serious eye irritation | [10][12] |

Stability and Handling Considerations

While generally stable, boronic acids can undergo dehydration to form boroxines (cyclic anhydrides) upon heating or under vacuum. More critically, boronic acid pinacol esters, which are common synthetic precursors, are susceptible to hydrolysis back to the boronic acid, particularly during reversed-phase HPLC analysis on columns with high free silanol group activity.[13] For optimal shelf-life and reproducibility, this compound should be stored in a tightly sealed container in a refrigerator.[10][11]

Synthesis Pathway

The synthesis of 1-substituted-1H-pyrazole-4-boronic acids and their esters typically begins with a halogenated pyrazole precursor. A common and effective strategy involves a metal-halogen exchange followed by quenching with a borate ester. This approach ensures high regioselectivity.

Caption: General workflow for the synthesis of this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions & Inert Atmosphere: The use of n-Butyllithium, a highly reactive organometallic reagent, necessitates the strict exclusion of water and oxygen to prevent quenching and side reactions.

-

Low Temperature (-78°C): The metal-halogen exchange is highly exothermic and rapid. Performing the reaction at dry ice/acetone bath temperature controls the reaction rate, prevents decomposition of the thermally sensitive lithiated intermediate, and minimizes side reactions.[14]

-

Borate Ester Quench: Triisopropyl borate serves as the boron electrophile. Upon addition, it reacts with the nucleophilic pyrazole anion to form a borate ester complex.[15]

-

Acidic Work-up: The final hydrolysis step with aqueous acid is crucial to convert the borate ester intermediate into the desired boronic acid product.[15]

Reactivity and Application: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process enables the formation of a C-C bond between the pyrazole C4 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.[5]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Steps Explained:

-

Base Activation: The reaction requires a base (e.g., K₃PO₄, KF) to activate the boronic acid, converting it to a more nucleophilic boronate species.[5] This is a critical step that facilitates the transfer of the organic group to the palladium center.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of the coupling partner (Ar-X), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the activated boronate complex (in this case, the 1-p-tolylpyrazolyl group) is transferred to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product (Ar-Ar') and regenerating the active Pd(0) catalyst to continue the cycle.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide.

Table 2: Reagents and Their Functions

| Component | Example | Function |

| Boronic Acid | This compound | Source of the pyrazole moiety |

| Coupling Partner | 4-Bromoanisole | Aryl halide to be coupled |

| Palladium Pre-catalyst | Pd(OAc)₂ | Source of active Pd(0) catalyst |

| Ligand | SPhos | Stabilizes the Pd center, facilitates catalytic steps |

| Base | K₃PO₄ (Potassium Phosphate) | Activates the boronic acid |

| Solvent | Dioxane / H₂O | Provides medium for reaction; water aids base |

Step-by-Step Methodology

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Protocol Details:

-

Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2–1.5 eq), and potassium phosphate (2.0–3.0 eq).[16] The use of a slight excess of the boronic acid ensures complete consumption of the potentially more expensive aryl halide.

-

Catalyst Loading: Add the palladium pre-catalyst and phosphine ligand. Handling these air-sensitive reagents in a glovebox is ideal, but brief handling in the open air is often acceptable.

-

Inerting: Seal the vial with a septum cap. Purge the vessel by evacuating it under vacuum and backfilling with nitrogen or argon. Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water). Degassing the solvent (by sparging with nitrogen or via freeze-pump-thaw cycles) is crucial to prevent catalyst oxidation.[16]

-

Heating and Monitoring: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).[16] Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure coupled product.

Conclusion

This compound is a high-value chemical tool for research and development professionals. Its structure combines a medicinally relevant pyrazole core with a synthetically versatile boronic acid functional group.[1] A thorough understanding of its properties, synthesis, and reactivity—particularly in the robust and reliable Suzuki-Miyaura cross-coupling reaction—empowers scientists to efficiently construct novel molecules with potential applications in pharmaceuticals and materials science. The protocols and mechanistic insights provided herein serve as a validated foundation for the successful application of this important building block.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from innopharmchem.com [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from innopharmchem.com [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4834-4838. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from organic-chemistry.org [Link]

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

-

ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from researchgate.net [Link]

-

Boron Molecular. (n.d.). 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid, pinacol ester. Retrieved from boronmolecular.com [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from researchgate.net [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5347. [Link]

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Google Patents. (n.d.). Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

-

ResearchGate. (n.d.). Yields of Suzuki cross-coupling products of 4-tolylboronic acid with aryl chlorides. Retrieved from researchgate.net [Link]

-

Ansari, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4930. [Link]

-

National Center for Biotechnology Information. (n.d.). Tolylboronic acid. PubChem Compound Database. Retrieved from pubchem.ncbi.nlm.nih.gov [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Boron Molecular. (n.d.). 4-(p-tolyloxy)phenylboronic acid. Retrieved from boronmolecular.com [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. scbt.com [scbt.com]

- 7. This compound | 1072945-92-6 [amp.chemicalbook.com]

- 8. This compound,(CAS# 1072945-92-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. L19654.03 [thermofisher.com]

- 10. This compound | 1072945-92-6 [amp.chemicalbook.com]

- 11. chemshuttle.com [chemshuttle.com]

- 12. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 15. a2bchem.com [a2bchem.com]

- 16. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-p-Tolylpyrazole-4-boronic acid: Synthesis, Application, and Core Concepts for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, the strategic assembly of molecular scaffolds is paramount to the discovery of novel therapeutics. Heterocyclic building blocks, particularly those amenable to robust cross-coupling methodologies, are the linchpins of successful drug development campaigns. Among these, 1-p-Tolylpyrazole-4-boronic acid has emerged as a highly valuable reagent. Its structure marries the privileged pyrazole core—a motif present in numerous FDA-approved drugs—with the synthetic versatility of a boronic acid, making it a prime substrate for Suzuki-Miyaura cross-coupling reactions.[1][2][3]

This guide provides an in-depth technical overview of this compound for researchers, scientists, and drug development professionals. We will dissect its core attributes, provide field-proven synthetic and application protocols, and explain the causal chemistry that underpins its utility, empowering you to effectively integrate this key intermediate into your research and development workflows.

PART 1: Compound Identification and Physicochemical Properties

Accurate identification and understanding of a reagent's physical properties are the foundation of reproducible science.

Chemical Structure:

Figure 1. Chemical Structure of this compound.

Key Identifiers and Properties

All quantitative data for this compound and a key precursor, p-tolylboronic acid, are summarized in the table below for easy comparison and reference.

| Property | This compound | p-Tolylboronic acid (Related Precursor/Analog) |

| CAS Number | 1072945-92-6[4] | 5720-05-8[5] |

| Molecular Formula | C₁₀H₁₁BN₂O₂[4] | C₇H₉BO₂[5] |

| Molecular Weight | 202.0 g/mol [4] | 135.96 g/mol [5] |

| Appearance | White to off-white solid (Typical) | White to off-white powder |

| Melting Point | Data not widely reported | 256-263 °C (lit.)[5] |

| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol | Soluble in DMSO (≥ 2.5 mg/mL), slightly soluble in water[6] |

| Storage Temperature | 2-8°C, under inert atmosphere[7] | Room Temperature |

PART 2: Synthesis of this compound Pinacol Ester

The most common and stable precursor for the boronic acid is its pinacol ester derivative, which offers superior stability for storage and chromatography while being readily converted to the boronic acid or used directly in coupling reactions.[1] The synthesis hinges on a well-established organometallic pathway: lithium-halogen exchange followed by borylation.

Synthetic Workflow Overview

The process begins with a 4-halo-1-p-tolylpyrazole intermediate. A lithium-halogen exchange at cryogenic temperatures generates a highly reactive pyrazolyl-lithium species. This nucleophile is then "quenched" with a borate ester, followed by esterification with pinacol to yield the stable product.

Diagram 1. High-level workflow for the synthesis of the pinacol ester.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of related 1-alkyl/aryl-pyrazole-4-boronic acid pinacol esters.[8][9][10]

Materials:

-

4-Bromo-1-p-tolylpyrazole (1.0 equiv)

-

Triisopropyl borate (1.2 equiv)

-

n-Hexyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

-

Pinacol (1.3 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-bromo-1-p-tolylpyrazole (1.0 equiv) and triisopropyl borate (1.2 equiv). Dissolve the solids in anhydrous THF.

-

Expertise & Experience: The "in-situ quench" procedure, where the borate ester is present before the addition of the organolithium, often gives superior yields by immediately trapping the highly reactive lithiated species, minimizing side reactions.[9]

-

-

Lithium-Halogen Exchange: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add n-hexyllithium (1.1 equiv) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Causality: Cryogenic temperatures are critical to prevent decomposition of the thermally sensitive pyrazolyl-lithium intermediate and to control the selectivity of the lithium-halogen exchange over other potential reactions like deprotonation.

-

-

Borylation and Esterification: While maintaining the temperature at -78 °C, add a solution of pinacol (1.3 equiv) in anhydrous THF. Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature naturally. Stir for at least 2 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Workup and Isolation: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound pinacol ester.

PART 3: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.

Diagram 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

-

Aryl bromide (Ar-Br) (1.0 equiv)

-

This compound (1.5 equiv)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.5 equiv)

-

1,4-Dioxane

-

Water (4:1 Dioxane:H₂O v/v)

Procedure:

-

Reaction Setup: To a Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and Na₂CO₃ (2.5 equiv).

-

Trustworthiness: Using a slight excess of the boronic acid (1.2-1.5 equiv) is standard practice to drive the reaction to completion and compensate for any potential protodeboronation side reactions.

-

-

Degassing: Seal the tube with a septum, and degas the system by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This step is critical to remove oxygen, which can oxidize the Pd(0) catalyst and inhibit the reaction.

-

Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.

-

Causality: The aqueous base is essential for the transmetalation step. The base activates the boronic acid by forming a more nucleophilic boronate species [-B(OH)₃]⁻, which readily transfers its organic group to the palladium center.

-

-

Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir for 6-12 hours.

-

Monitoring: The reaction progress can be monitored by TLC or LCMS. A self-validating system includes running three small-scale parallel reactions: one as described, one without the palladium catalyst, and one without the base. The absence of product formation in the latter two validates that the desired catalytic pathway is operative.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography to obtain the desired biaryl product.

PART 4: Applications in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, prized for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets.[2] Its presence in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor) highlights its significance.[3]

This compound provides a direct and efficient route to install the 1-(p-tolyl)pyrazol-4-yl moiety into lead compounds. This fragment can serve several strategic purposes:

-

Vectorial Exit Point: The boronic acid provides a handle for late-stage functionalization, allowing for the rapid generation of a library of analogs to explore structure-activity relationships (SAR).

-

Scaffold Hopping: It allows chemists to replace an existing phenyl or other aromatic group with the pyrazole ring system to modulate properties like solubility, polarity, and metabolic stability.

-

Target Engagement: The pyrazole nitrogen atoms can act as hydrogen bond acceptors, while the tolyl group can engage in hydrophobic or π-stacking interactions within a target's binding pocket.

PART 5: Safety and Handling

As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.

-

Hazard Identification: this compound and related boronic acids are typically classified as irritants. They may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing standard PPE, including a lab coat, safety glasses, and nitrile gloves.

-

Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended to prevent degradation.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in drug discovery. Its well-defined reactivity in the Suzuki-Miyaura coupling, combined with the proven pharmacological relevance of its pyrazole core, makes it a strategic asset for medicinal chemists. This guide has provided the foundational knowledge, practical protocols, and mechanistic insights necessary to confidently and effectively utilize this powerful building block in the synthesis of next-generation therapeutics.

References

- Google Patents. (2014). CN103601749A - Synthetic method of 1-alkylpyrazole-4-boronic acid pinacol ester.

- Google Patents. (2014). CN103601748B - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

- Mullens, P. R., et al. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters.

- Google Patents. (2018). CN105315367B - Synthesis method of pyrazole-4-boronic acid pinacol ester.

-

ResearchGate. (2009). ChemInform Abstract: An Improved Synthesis of 1-Methyl-1H-pyrazole-4-boronic Acid Pinacol Ester and Its Corresponding Lithium Hydroxy Ate Complex: Application in Suzuki Couplings. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. Retrieved from [Link]

-

ResearchGate. (2021). Some examples of pyrazole based commercial drugs and bioactive molecules. Retrieved from [Link]

- Al-Azmi, A., et al. (2018).

-

PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-(1H-Pyrazol-1-yl)phenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). p-Tolylboronic acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Tolylboronic acid | C7H9BO2 | CID 79799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | 1072945-92-6 [amp.chemicalbook.com]

- 8. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

The Synthesis of 1-p-Tolylpyrazole-4-boronic Acid: A Technical Guide for Advanced Research

This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway to 1-p-Tolylpyrazole-4-boronic acid, a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for successful synthesis. The pyrazole moiety is a significant pharmacophore, and its functionalization with a boronic acid group opens extensive possibilities for carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1]

Introduction: The Significance of Aryl-Substituted Pyrazole Boronic Acids

Aryl-substituted pyrazoles are prevalent scaffolds in a wide array of pharmaceutically active compounds, targeting a range of therapeutic areas.[2] The boronic acid functional group, particularly when protected as a pinacol ester, serves as a versatile handle for palladium-catalyzed cross-coupling reactions.[1] This enables the efficient construction of complex molecular architectures from readily available starting materials. The synthesis of this compound, therefore, is a key enabling step for the development of novel chemical entities.

This guide will detail a common and effective two-step approach for the synthesis of this compound. The first part involves the construction of the 1-p-tolylpyrazole core, followed by a regioselective borylation at the C4 position. The causality behind the choice of reagents and reaction conditions will be thoroughly explained to provide a deeper understanding of the process.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step is the condensation of a 1,3-dicarbonyl compound with p-tolylhydrazine to form the 1-p-tolylpyrazole core. The second step involves the borylation of the C4 position of the pyrazole ring. While direct C-H borylation is a modern approach, a more classical and often reliable method involves halogenation of the 4-position followed by a metal-halogen exchange and subsequent reaction with a borate ester. A more direct and increasingly popular method is the palladium-catalyzed borylation of a 4-halopyrazole.

Caption: Proposed synthetic route for this compound.

Experimental Protocols

Part 1: Synthesis of 1-p-Tolylpyrazole

The initial step focuses on the construction of the pyrazole ring system. The condensation of a 1,3-dicarbonyl equivalent with a substituted hydrazine is a fundamental and widely used method for pyrazole synthesis.[3] In this protocol, malonaldehyde bis(dimethyl acetal) is used as a stable precursor to the reactive malonaldehyde.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Malonaldehyde bis(dimethyl acetal) | 164.20 | 16.4 g | 0.10 |

| p-Tolylhydrazine hydrochloride | 158.64 | 15.9 g | 0.10 |

| Hydrochloric acid (conc.) | 36.46 | 10 mL | - |

| Ethanol | 46.07 | 200 mL | - |

| Sodium bicarbonate | 84.01 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Step-by-Step Procedure:

-

In situ generation of malonaldehyde: To a 500 mL round-bottom flask, add malonaldehyde bis(dimethyl acetal) (16.4 g, 0.10 mol) and 100 mL of ethanol. To this solution, add 10 mL of concentrated hydrochloric acid. Stir the mixture at room temperature for 2 hours to facilitate the hydrolysis of the acetal to malonaldehyde.

-

Condensation reaction: Add p-tolylhydrazine hydrochloride (15.9 g, 0.10 mol) to the reaction mixture. Reflux the mixture for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and isolation: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Drying and concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 1-p-tolylpyrazole.

-

Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-p-tolylpyrazole as a solid.

Part 2: Synthesis of this compound pinacol ester

The borylation of the pyrazole ring at the C4 position is achieved via a palladium-catalyzed cross-coupling reaction. This method offers high yields and functional group tolerance.[4] The pinacol ester of the boronic acid is synthesized as it is generally more stable and easier to handle than the free boronic acid.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-p-Tolyl-4-iodopyrazole (prepared from 1-p-tolylpyrazole) | 284.09 | 28.4 g | 0.10 |

| Bis(pinacolato)diboron (B2pin2) | 253.94 | 30.5 g | 0.12 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) | 731.73 | 2.19 g | 0.003 |

| Potassium acetate (KOAc) | 98.14 | 29.4 g | 0.30 |

| 1,4-Dioxane (anhydrous) | 88.11 | 300 mL | - |

| Hexane | 86.18 | As needed | - |

| Ethyl acetate | 88.11 | As needed | - |

Step-by-Step Procedure:

-

Reaction setup: To a dry 500 mL three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 1-p-tolyl-4-iodopyrazole (28.4 g, 0.10 mol), bis(pinacolato)diboron (30.5 g, 0.12 mol), potassium acetate (29.4 g, 0.30 mol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (2.19 g, 0.003 mol).

-

Solvent addition and degassing: Add 300 mL of anhydrous 1,4-dioxane. Degas the reaction mixture by bubbling nitrogen through the solution for 20 minutes.

-

Reaction: Heat the mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with ethyl acetate.

-

Extraction and concentration: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (200 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Drying and purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound pinacol ester.

Part 3: Hydrolysis to this compound (Optional)

For some applications, the free boronic acid is required. The pinacol ester can be readily hydrolyzed under acidic or basic conditions.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound pinacol ester | 284.16 | 28.4 g | 0.10 |

| Acetone | 58.08 | 200 mL | - |

| Hydrochloric acid (2 M) | 36.46 | 100 mL | - |

| Diethyl ether or Ethyl acetate | 74.12 / 88.11 | As needed | - |

Step-by-Step Procedure:

-

Hydrolysis: Dissolve the this compound pinacol ester (28.4 g, 0.10 mol) in 200 mL of acetone in a 500 mL round-bottom flask. Add 100 mL of 2 M hydrochloric acid.

-

Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The progress of the hydrolysis can be monitored by TLC.

-

Isolation: After the reaction is complete, remove the acetone under reduced pressure. The aqueous layer will likely contain a precipitate of the boronic acid.

-

Extraction and drying: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Final Product: Filter and concentrate the organic layer under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization if necessary.

Mechanistic Insights and Rationale

The choice of a palladium-catalyzed borylation is based on its high efficiency and broad substrate scope.[5] The mechanism of the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron is a well-established catalytic cycle.

Caption: Simplified catalytic cycle for palladium-catalyzed borylation.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a base (like potassium acetate), a boron-containing species from bis(pinacolato)diboron is transferred to the palladium center, displacing the iodide.

-

Reductive Elimination: The final step is the reductive elimination of the desired aryl boronic acid pinacol ester, regenerating the active Pd(0) catalyst.

The use of a bulky phosphine ligand like dppf is crucial for promoting the reductive elimination step and preventing catalyst decomposition.[3]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of each reaction step, from the initial pyrazole formation to the final palladium-catalyzed borylation, researchers can confidently and efficiently produce this valuable synthetic intermediate. The provided methodologies are robust and can be adapted for the synthesis of a wide range of substituted pyrazole boronic acids, thereby facilitating advancements in drug discovery and materials science.

References

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry.

- American Chemical Society. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Journal of Organic Chemistry, 70(10), 4188-4190.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.

- PubMed. (2005). Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids. Journal of Organic Chemistry, 70(10), 4188-4190.

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.

- A2B Chem. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.

- Sinfoo Biotech. (n.d.). This compound, (CAS# 1072945-92-6).

Sources

- 1. nbinno.com [nbinno.com]

- 2. a2bchem.com [a2bchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester - Google Patents [patents.google.com]

- 5. Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-p-Tolylpyrazole-4-boronic acid

This guide provides a comprehensive technical overview of the critical physicochemical properties of 1-p-Tolylpyrazole-4-boronic acid, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of its solubility and stability, offering field-proven insights and actionable protocols to ensure its effective use and storage.

Introduction: The Synthetic Utility of this compound

This compound belongs to the versatile class of arylboronic acids, which are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials, due to its mild reaction conditions and high functional group tolerance. The pyrazole moiety is a prevalent scaffold in medicinal chemistry, and its combination with a tolyl group offers a unique electronic and steric profile for creating novel biaryl structures.

The efficacy of this compound in these synthetic applications is intrinsically linked to its solubility in reaction media and its stability under various storage and reaction conditions. A thorough understanding of these properties is paramount to achieving reproducible and high-yielding synthetic outcomes.

Solubility Profile: Navigating Solvent Selection

The solubility of this compound is a critical factor in its handling, reactivity, and purification. As with many arylboronic acids, its solubility is dictated by the interplay of the polar boronic acid group and the largely nonpolar aromatic core.

General Solubility Characteristics

Generally, arylboronic acids exhibit moderate solubility in polar aprotic solvents and lower solubility in nonpolar and aqueous media. The presence of the tolyl and pyrazole groups in this compound influences its solubility in a predictable manner.

Table 1: Predicted Solubility of this compound in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale and Practical Insights |

| Ethers | Tetrahydrofuran (THF), Dioxane, Diethyl ether | High | Ethers are excellent solvents for Suzuki-Miyaura reactions, effectively dissolving both the boronic acid and other reaction components. THF and dioxane are particularly favored. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High to Very High | These solvents can solvate both the polar and nonpolar portions of the molecule. DMSO is often an excellent solvent for creating concentrated stock solutions[1]. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group of the alcohol can hydrogen bond with the boronic acid moiety, aiding dissolution. |

| Ketones | Acetone, 3-Pentanone | High | Similar to ethers, ketones are effective at dissolving arylboronic acids[2][3]. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderate | While capable of dissolving the compound, their use in cross-coupling reactions is less common. |

| Aqueous | Water | Low | The hydrophobic nature of the tolyl and pyrazole rings limits water solubility. Solubility is also pH-dependent. |

| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Very Low | These nonpolar solvents are generally poor choices for dissolving this compound and are more suitable for use as anti-solvents during purification[3]. |

Enhancing Aqueous Solubility

For certain applications, such as specific biological assays or alternative reaction conditions, enhancing aqueous solubility may be necessary. The solubility of arylboronic acids in aqueous media is significantly influenced by pH. At pH values above the pKa of the boronic acid, it is converted to the more soluble boronate anion.

Stability Profile: Mitigating Degradation Pathways

The stability of this compound is a critical consideration for its long-term storage and successful application in synthesis. Boronic acids are susceptible to several degradation pathways, primarily protodeboronation and oxidation.

Protodeboronation: The Challenge of Aqueous Conditions

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is a significant concern, especially in aqueous acidic or basic solutions, and can be accelerated by heat.[4][5] For this compound, this would result in the formation of 1-p-tolylpyrazole.

The rate of protodeboronation is highly pH-dependent.[5] For many arylboronic acids, the rate of decomposition is at a maximum when the pH is close to the pKa of the boronic acid.[5]

Diagram 1: Key Degradation Pathways

Caption: Major degradation pathways for this compound.

Oxidative Degradation

Arylboronic acids can undergo oxidation, particularly in the presence of reactive oxygen species (ROS), to yield the corresponding phenol.[6][7] For this compound, this would lead to the formation of 4-hydroxy-1-p-tolylpyrazole. This degradation can be problematic in reactions that are sensitive to air or employ oxidative conditions.

Thermal Stability and Dehydration

In the solid state, boronic acids can undergo intermolecular dehydration upon heating to form cyclic anhydride trimers known as boroxines. While this process is often reversible upon exposure to water, it can affect the compound's purity and reactivity. It is advisable to store this compound in a cool, dry environment.

Table 2: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C for long-term storage[8] | Minimizes thermal degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Protects against oxidative degradation from atmospheric oxygen and moisture-induced protodeboronation. |

| Light | Store in a light-protected container | While not as common as other degradation pathways, some organic molecules are light-sensitive. |

| Moisture | Keep container tightly sealed in a dry environment[9][10] | Prevents protodeboronation and the formation of boroxines. |

Experimental Protocols

To ensure the quality and consistent performance of this compound, routine analytical checks are recommended. The following are generalized protocols that can be adapted for this specific compound.

Protocol for Determining Solubility

This protocol provides a general method for estimating the solubility of this compound in a given solvent.

-

Preparation : Add a known, small amount of this compound (e.g., 1-5 mg) to a vial.

-

Solvent Addition : Add a measured volume of the test solvent (e.g., 100 µL) to the vial.

-

Observation : Vigorously stir or vortex the mixture at a constant temperature. Observe for complete dissolution.

-

Incremental Addition : If the solid dissolves, add another known amount of the boronic acid and repeat the process until a saturated solution is obtained (i.e., solid material remains undissolved).

-

Quantification : The solubility can be expressed as mg/mL or mol/L.

Diagram 2: Solubility Determination Workflow

Caption: A stepwise process for determining the solubility of the compound.

Protocol for Assessing Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound over time and under different conditions.

-

Standard Preparation : Prepare a stock solution of high-purity this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions : Aliquot the stock solution into several vials. Expose these vials to different stress conditions (e.g., elevated temperature, acidic/basic aqueous solutions, exposure to air/light).

-

Time-Point Analysis : At regular intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial, dilute appropriately, and analyze by reverse-phase HPLC.

-

Chromatographic Conditions : A C18 column is typically used. A gradient elution with a mobile phase consisting of water and acetonitrile (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is a good starting point. However, it's important to note that acidic modifiers can promote on-column hydrolysis.[11]

-

Data Analysis : Monitor the peak area of the parent compound. A decrease in the peak area over time indicates degradation. The appearance of new peaks can help identify degradation products.

Conclusion and Best Practices

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. By selecting appropriate solvents, such as THF, dioxane, or DMF for reactions, and by implementing proper storage conditions—cool, dry, and under an inert atmosphere—researchers can significantly mitigate the risks of degradation. Regular analytical assessment, particularly for aged samples or those exposed to non-ideal conditions, is a crucial step in ensuring the quality and reactivity of this important reagent. The insights and protocols provided in this guide serve as a foundation for the effective and reliable use of this compound in advancing chemical synthesis and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. This compound | 1072945-92-6 [amp.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 1-p-Tolylpyrazole-4-boronic acid

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize the molecular structure of 1-p-Tolylpyrazole-4-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predicted data based on analogous structures and established spectroscopic principles, offering a robust framework for its empirical analysis.

Introduction

This compound (CAS No. 1072945-92-6) is a bifunctional organic compound featuring a pyrazole ring substituted with a p-tolyl group at the 1-position and a boronic acid group at the 4-position.[1][2][3] Its molecular formula is C₁₀H₁₁BN₂O₂, with a molecular weight of 202.02 g/mol .[2][3] This structure makes it a valuable building block in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount, necessitating the use of sophisticated spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.10 | s | 1H | Pyrazole H-5 |

| ~7.85 | s | 1H | Pyrazole H-3 |

| ~7.65 | d | 2H | Tolyl H-2', H-6' |

| ~7.30 | d | 2H | Tolyl H-3', H-5' |

| ~2.40 | s | 3H | Tolyl -CH₃ |

| ~8.0-9.0 | br s | 2H | B(OH)₂ |

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; boronic acids can form cyclic anhydrides (boroxines) in non-polar aprotic solvents, which can complicate the spectrum.[4]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between pulses ensures full relaxation of the protons.

-

Spectral Width: A spectral width of -2 to 12 ppm is appropriate.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak as a reference.

Interpretation:

The pyrazole protons are expected to appear as singlets at downfield chemical shifts due to the electron-withdrawing nature of the pyrazole ring and the adjacent nitrogen atoms. The protons of the p-tolyl group will exhibit a characteristic pair of doublets in the aromatic region. The methyl protons of the tolyl group will appear as a singlet in the upfield region. The protons of the boronic acid group are acidic and may exchange with residual water in the solvent, leading to a broad singlet that can vary in chemical shift.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | Pyrazole C-5 |

| ~138.5 | Tolyl C-1' |

| ~137.0 | Tolyl C-4' |

| ~130.0 | Tolyl C-3', C-5' |

| ~125.0 | Tolyl C-2', C-6' |

| ~110.0 | Pyrazole C-3 |

| Not Observed | Pyrazole C-4 |

| ~21.0 | Tolyl -CH₃ |

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for the less sensitive ¹³C nucleus.

-

Instrumentation: A 100 MHz or higher frequency spectrometer (corresponding to a 400 MHz ¹H frequency) is recommended.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for quaternary carbons.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Interpretation:

The carbon atoms of the pyrazole and tolyl rings will resonate in the aromatic region (110-140 ppm). The carbon atom attached to the boron (C-4 of the pyrazole ring) may not be observed due to quadrupolar relaxation induced by the boron nucleus.[5] The methyl carbon of the tolyl group will appear at a characteristic upfield chemical shift.

Caption: Correlation of the structure of this compound with its predicted NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretching (B(OH)₂) |

| ~3100 | Medium | C-H stretching (aromatic) |

| ~2950 | Weak | C-H stretching (aliphatic) |

| 1610, 1520 | Medium | C=C stretching (aromatic) |

| ~1350 | Strong | B-O stretching |

| ~1100 | Strong | C-N stretching |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected. Then, the spectrum of the sample is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Interpretation:

The most prominent feature in the IR spectrum will be a broad and strong absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H stretching vibrations of the boronic acid group. The B-O stretching vibration is expected to appear as a strong band around 1350 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Caption: A typical workflow for acquiring and interpreting an FTIR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide information about its structure.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z = 202.09 (for the most abundant isotopes: ¹²C₁₀¹H₁₁¹¹B¹⁴N₂¹⁶O₂)

-

Key Fragmentation Pattern: Loss of water (H₂O) from the molecular ion is a common fragmentation pathway for boronic acids.

Experimental Protocol for Mass Spectrometry:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of compound.[6]

-

Acquisition: The sample solution is infused into the ESI source. The mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Interpretation:

The mass spectrum should show a prominent peak corresponding to the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The isotopic pattern of boron (¹⁰B and ¹¹B) can also be observed in the molecular ion peak cluster.

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide presents predicted data, the outlined methodologies and interpretative principles provide a solid foundation for the empirical analysis of this compound. Careful sample preparation and a thorough understanding of the underlying principles of each technique are crucial for obtaining high-quality, unambiguous data, which is essential for its application in research and development.

References

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). Tolylboronic acid. National Institutes of Health. Retrieved from [Link]

-

LookChem. (n.d.). This compound 1072945-92-6. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Arylboronic acid chemistry under electrospray conditions. PubMed. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Purity and Characterization of 1-p-Tolylpyrazole-4-boronic acid

Abstract

1-p-Tolylpyrazole-4-boronic acid is a pivotal building block in contemporary drug discovery and development, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.[1][2] Its purity is paramount, as impurities can lead to undesirable side reactions, lower yields, and complications in the purification of the final active pharmaceutical ingredient (API).[3] This guide provides a comprehensive overview of the critical aspects of purity assessment and characterization for this compound, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[4] The fusion of a pyrazole ring with a tolyl group and a boronic acid moiety creates a versatile reagent, this compound, with significant potential in the synthesis of novel therapeutic agents.[2][5] The boronic acid functional group is a key player in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.

However, the inherent nature of boronic acids presents unique challenges. They are susceptible to degradation pathways such as protodeboronation and oxidation, and can form oligomeric anhydrides (boroxines), which can complicate their characterization and reactivity.[6][7][8] Therefore, a robust analytical strategy to ensure the purity and stability of this compound is not just a quality control measure, but a critical determinant of successful synthetic outcomes.

Foundational Principles of Purity and Stability

The stability of boronic acids, including this compound, is influenced by several factors:

-

Moisture: Exposure to water can lead to hydrolysis and decomposition.[9]

-

pH: Both acidic and basic conditions can catalyze protodeboronation, the cleavage of the carbon-boron bond.[9] Boronic acids are generally most stable at a neutral pH.[9]

-

Oxidation: The boronic acid moiety can be susceptible to oxidation, particularly in the presence of oxidizing agents and prolonged exposure to air.[6][7]

-

Temperature: For long-term storage, refrigeration (below 4°C/39°F) is recommended to minimize degradation.[9]

To enhance stability, boronic acids are often converted to more stable derivatives, such as pinacol esters or N-methyliminodiacetic acid (MIDA) boronates.[6][7][10] These derivatives can protect the boronic acid from decomposition and can be used in "slow-release" strategies for cross-coupling reactions.[6][7]

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization and purity assessment of this compound.

Caption: A comprehensive workflow for the purification and characterization of this compound.

Purification Methodologies

Effective purification is the cornerstone of obtaining high-quality this compound. Common techniques include:

-

Recrystallization: This is a primary method for purifying solid boronic acids. Solvents such as ethyl acetate, benzene, or dichloroethane can be effective.[11]

-

Acid-Base Extraction: The weakly acidic nature of the boronic acid hydroxyl groups can be exploited. Treating the impure product with a base to form a salt, followed by extraction and then acidification, can effectively remove non-acidic impurities.[11]

-

Column Chromatography: For less polar boronic acids, silica gel chromatography can be employed.[11] However, care must be taken as the silica can sometimes promote degradation.[12] Neutral alumina can be a viable alternative.[11]

Experimental Protocol: Purification via Acid-Base Extraction

-

Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).

-

Extract the organic layer with a mild aqueous base (e.g., 1M sodium carbonate solution) to form the boronate salt, which will partition into the aqueous layer.

-

Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

-

Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of ~2-3, causing the pure boronic acid to precipitate.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment of the molecule. The aromatic protons of the tolyl and pyrazole rings will have characteristic chemical shifts and coupling patterns. The boronic acid protons (-B(OH)₂) are often broad and may exchange with residual water in the solvent, making them difficult to observe.

-

¹³C NMR: Confirms the carbon framework of the molecule.

-

¹¹B NMR: This is a crucial technique for characterizing boronic acids. The ¹¹B nucleus is quadrupolar and gives a broad signal. The chemical shift is indicative of the coordination state of the boron atom. For a tricoordinate boronic acid, a signal is typically observed in the range of δ 28-34 ppm. The presence of boroxines will result in a different chemical shift (typically around δ 20-23 ppm).

Mass Spectrometry (MS):

-

Electrospray Ionization (ESI)-MS: Useful for confirming the molecular weight of the compound.[13] However, boronic acids can be challenging to analyze by ESI-MS due to their tendency to form various species in solution, including dimers and solvent adducts.[14]

-

Gas Chromatography (GC)-MS: Often requires derivatization of the boronic acid to a more volatile form, such as a pinacol ester, to prevent on-column degradation.[15]

Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC):

HPLC is the workhorse for quantitative purity analysis.[1] The development of a robust HPLC method is critical and requires careful consideration of several factors:

-

Column Selection: Reversed-phase columns (e.g., C18, C8) are commonly used. Columns with low silanol activity are preferred to minimize on-column hydrolysis of the boronic acid.[16]

-

Mobile Phase: A buffered mobile phase is often necessary to control the pH and ensure reproducible retention times. Both low and high pH conditions can be explored to optimize the separation.[1]

-

Sample Diluent: Using an aprotic solvent like acetonitrile for sample preparation can help to minimize hydrolysis before injection.[16]

Table 1: Typical HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to control peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 5-95% B over 10 minutes | To elute a range of potential impurities. |

| Flow Rate | 0.4 mL/min | Standard for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reproducibility. |

| Detection | UV at 254 nm | Aromatic rings provide strong UV absorbance. |

Flame Atomic Absorption Spectrometry (FAAS):

FAAS is a reliable technique for determining the total boron content in the sample, which can be used to calculate the overall purity of the boronic acid.[17]

Experimental Protocol: Purity Determination by HPLC

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a known volume of diluent (e.g., acetonitrile) to create a stock solution. Prepare a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the sample to be tested and dissolve it in the same diluent to a concentration within the calibration range.

-

Chromatographic Analysis: Inject the standards and the sample onto the HPLC system using the parameters outlined in Table 1.

-

Data Analysis: Construct a calibration curve from the peak areas of the standards. Determine the concentration of the main peak in the sample from the calibration curve and calculate the purity as a percentage. Impurities can be quantified based on their peak areas relative to the main peak.

Common Impurities and Their Origins

Understanding the potential impurities is crucial for developing effective purification and analytical methods.

Sources

- 1. waters.com [waters.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. benchchem.com [benchchem.com]

- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. tsijournals.com [tsijournals.com]

The Versatility of 1-p-Tolylpyrazole-4-boronic Acid in Modern Medicinal Chemistry: A Technical Guide

Introduction: The Strategic Importance of the Pyrazole-Boronic Acid Scaffold

In the landscape of contemporary drug discovery, the pyrazole nucleus stands as a "privileged scaffold," a testament to its remarkable versatility and presence in a multitude of clinically significant therapeutic agents.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including metabolic stability and the capacity for diverse substitutions, making it a cornerstone in the design of novel therapeutics.[3][4] When this esteemed scaffold is functionalized with a boronic acid moiety, a world of new possibilities in medicinal chemistry unfolds. Boronic acids and their derivatives have shed their historical perception of toxicity, emerging as powerful tools in drug design, most notably with the success of the proteasome inhibitor bortezomib.[5][6]

This technical guide provides an in-depth exploration of the potential applications of a specific, yet broadly representative, member of this class: 1-p-Tolylpyrazole-4-boronic acid . We will delve into its role as a versatile building block in the synthesis of targeted therapies, with a particular focus on its application in the development of kinase inhibitors, its emerging role in innovative therapeutic modalities such as PROTACs, and its potential for creating diagnostic agents through radiolabeling. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into harnessing the power of this unique chemical entity.

Core Applications in Targeted Therapy

The true potential of this compound lies in its utility as a key intermediate in the synthesis of highly specific and potent inhibitors of various enzymes implicated in disease, particularly cancer. The p-tolyl group provides a lipophilic handle that can be oriented into hydrophobic pockets of enzyme active sites, while the pyrazole core acts as a rigid scaffold for the precise positioning of other pharmacophoric elements. The boronic acid functional group is a versatile handle for synthetic elaboration, most commonly through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7][8]

Inhibition of Key Oncogenic Kinases

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Pyrazole-containing compounds have been extensively investigated as kinase inhibitors, and this compound serves as an excellent starting point for the synthesis of inhibitors targeting several key oncogenic kinases.

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential for the regulation of mitosis and cell division.[9] Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[5][10] Numerous pyrazole-based Aurora kinase inhibitors have been developed, demonstrating the suitability of this scaffold for targeting the ATP-binding pocket of these enzymes.[11][12]

Table 1: Representative IC50 Values for Pyrazole-Based Aurora Kinase Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora A | 13 | [10] |

| Tetrahydropyrrolo[3,4-c]pyrazole derivative | Aurora B | 79 | [10] |

| Imidazo[4,5-b]pyridine derivative | Aurora A | 67 | [12] |

| Imidazo[4,5-b]pyridine derivative | Aurora B | 12,710 |[12] |

This table presents data for structurally related pyrazole compounds to illustrate the potential of the scaffold, not for this compound itself.

The general strategy for synthesizing such inhibitors involves the Suzuki-Miyaura coupling of this compound with a suitably functionalized heterocyclic partner, such as a halogenated quinazoline or imidazo[4,5-b]pyridine, which can then be further elaborated to optimize potency and selectivity.

Caption: Synthetic workflow for pyrazole-based Aurora kinase inhibitors.

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression and metastasis in later stages.[12][13] The TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5), is a key mediator of this pathway and its inhibition is a promising therapeutic strategy.[8] Pyrazole-based compounds have been identified as potent and selective inhibitors of ALK5.[14]

The 1-p-tolylpyrazole scaffold can be utilized to develop ALK5 inhibitors through a similar synthetic strategy as for Aurora kinase inhibitors. The p-tolyl group can occupy a hydrophobic pocket in the ALK5 active site, while the pyrazole ring serves as a central scaffold for attaching other functional groups that can form key interactions with the receptor.

Table 2: Representative IC50 Values for Pyrazole-Based ALK5 Inhibitors

| Compound Class | Target Kinase | IC50 (nM) | Reference |

|---|---|---|---|

| Trisubstituted pyrazole | ALK5 | 12 | [15] |

| Trisubstituted pyrazole | ALK4 | 45 | [15] |

| Trisubstituted pyrazole | ALK7 | 7.5 |[15] |

This table presents data for structurally related pyrazole compounds to illustrate the potential of the scaffold, not for this compound itself.

Caption: Inhibition of the TGF-β/ALK5 signaling pathway.

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan.[13][16] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine, which suppresses the anti-tumor immune response.[16] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy. While the direct inhibition of IDO1 by this compound has not been extensively reported, the structural features of pyrazole and boronic acid derivatives suggest their potential in this area.[17] Further research is warranted to explore the utility of this scaffold in the design of novel IDO1 inhibitors.

Advanced Therapeutic Modalities

Beyond its role in traditional enzyme inhibition, the unique chemical properties of this compound make it suitable for incorporation into more advanced therapeutic platforms.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] This technology offers a powerful approach to target proteins that have been traditionally considered "undruggable."

Aryl boronic acids have emerged as a key component in the design of "caged" or "pro-PROTACs" that are activated by reactive oxygen species (ROS).[3][4] In this strategy, the boronic acid moiety acts as a protective group on a crucial part of the PROTAC molecule, rendering it inactive. In the ROS-rich tumor microenvironment, the boronic acid is cleaved, releasing the active PROTAC and enabling targeted protein degradation specifically in cancer cells.

Caption: Mechanism of a ROS-activated boronic acid-caged PROTAC.

The this compound scaffold is an ideal candidate for this application. The boronic acid can be strategically placed to mask a key functional group on the E3 ligase ligand or the target protein binder of the PROTAC.

Radiolabeling for PET Imaging